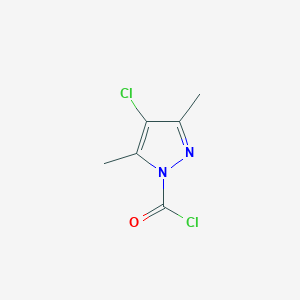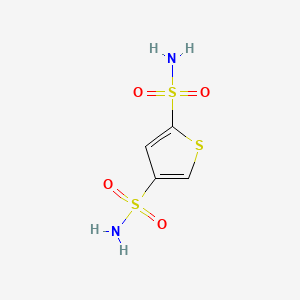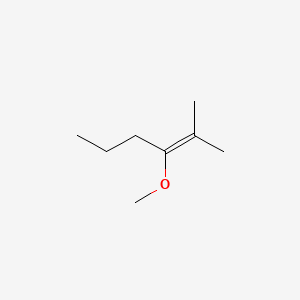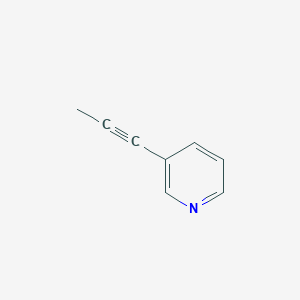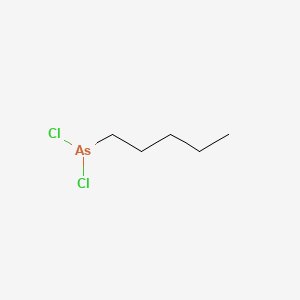
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide is an organic compound with the molecular formula C11H12Cl2N2O. This compound is characterized by the presence of a phenyl group attached to an acetic acid moiety, with a hydrazide linkage that includes two chlorine atoms. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide typically involves the reaction of phenylacetic acid with hydrazine derivatives under controlled conditions. The introduction of chlorine atoms is achieved through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where phenylacetic acid is treated with chlorinating agents in the presence of catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylhydrazine derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid derivatives: These compounds share the phenylacetic acid moiety but differ in their functional groups.
Hydrazides: Compounds with similar hydrazide linkages but different substituents.
Chlorinated organic compounds: These include other chlorinated derivatives with varying structures.
Uniqueness
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual chlorination and hydrazide linkage make it a versatile compound for various applications.
Propiedades
Número CAS |
7696-87-9 |
|---|---|
Fórmula molecular |
C11H12Cl2N2O |
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
N-(1,3-dichloropropan-2-ylideneamino)-2-phenylacetamide |
InChI |
InChI=1S/C11H12Cl2N2O/c12-7-10(8-13)14-15-11(16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
Clave InChI |
QTIGQSGVHBIPHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NN=C(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



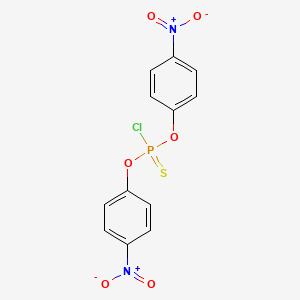


![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
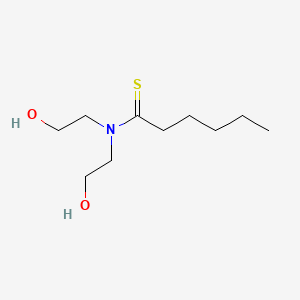
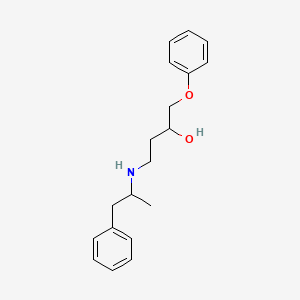
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)

